Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Catalog No.
S12120982
CAS No.
M.F
C16H13ClN2O5
M. Wt
348.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Product Name

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-14(11)18-15(20)12-9-10(19(22)23)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,20)

InChI Key

HZQDWYMXWXCUDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group, a chloro substituent, and a nitro group on the benzene ring. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The presence of both chloro and nitro groups on the aromatic ring contributes to its chemical reactivity and potential biological activity. The molecular formula of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is C16_{16}H14_{14}ClN1_{1}O3_{3}, indicating a complex structure that may exhibit various interactions in biological systems.

The synthesis and reactions involving Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate typically proceed through several key steps:

  • Esterification Reaction: The initial step involves the reaction of 2-chloro-5-nitrobenzoic acid with ethanol in the presence of a catalyst (often sulfuric acid) to form the ethyl ester.
    2 chloro 5 nitrobenzoic acid+ethanolsulfuric acidEthyl 2 2 chloro 5 nitrobenzoyl benzoate+water\text{2 chloro 5 nitrobenzoic acid}+\text{ethanol}\xrightarrow{\text{sulfuric acid}}\text{Ethyl 2 2 chloro 5 nitrobenzoyl benzoate}+\text{water}
  • Acylation Reaction: Following esterification, acylation occurs where the resulting ester reacts with an amine or an amide under basic conditions to introduce the amido group.
  • Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the regeneration of the corresponding acid and alcohol.

These reactions highlight the compound's potential for further functionalization and modification.

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate has been studied for its biological activities, particularly in antimicrobial contexts. Compounds with similar structures have shown significant antibacterial properties by inhibiting bacterial RNA polymerase, which is crucial for bacterial growth and replication . The presence of electron-withdrawing groups such as chloro and nitro enhances its activity by increasing acidity and improving interactions with biological targets.

The synthesis of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate can be achieved through various methods:

  • Classical Synthesis: Involves traditional esterification followed by acylation as described above.
  • Continuous Flow Synthesis: This modern approach allows for more controlled reaction conditions, leading to higher yields and purities. Automated reactors can maintain optimal temperature, pressure, and pH throughout the process.
  • Green Chemistry Approaches: Recent advancements emphasize environmentally friendly methods that minimize waste and use less hazardous materials during synthesis.

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antibacterial agents.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its reactivity and biological activity.

Studies on Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate's interactions with biological targets have revealed insights into its mechanism of action. It may inhibit specific enzymes or receptors involved in bacterial growth . Further research is needed to elucidate the precise molecular pathways affected by this compound.

Several compounds share structural similarities with Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate, allowing for comparative analysis:

Compound NameStructureUnique Features
Ethyl 4-amino benzoateC10_{10}H11_{11}N1_{1}O2_{2}Lacks halogen substituents; primarily used as a building block in pharmaceuticals.
Methyl 3-nitrobenzoateC8_{8}H9_{9}N1_{1}O3_{3}Contains a nitro group but lacks chlorine; used in organic synthesis.
Ethyl 4-chlorobenzoateC9_{9}H9_{9}ClO2_{2}Contains chlorine but no nitro group; used in agrochemicals.

The uniqueness of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate lies in its combination of both chloro and nitro groups on the aromatic ring, enhancing its reactivity and potential biological activity compared to similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.0512992 g/mol

Monoisotopic Mass

348.0512992 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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